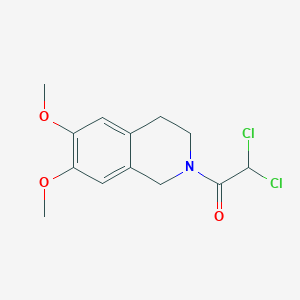
N-(4-Chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethylisonicotinamide group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and ethylisonicotinamide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.
Catalysts and Reagents: Common catalysts include bases like sodium ethoxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide may involve:
Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atom.
N-Oxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of kinase inhibitors and antiviral agents.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: Employed in chemical biology to study cellular processes and pathways.
Wirkmechanismus
The mechanism of action of N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide involves:
Molecular Targets: It targets specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interfere with signaling pathways, leading to altered cellular responses.
Binding Interactions: It forms specific binding interactions with its targets, which can be studied using techniques such as molecular docking and crystallography.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxypyrimidin-5-yl)-N-ethylisonicotinamide: Similar structure but with a hydroxyl group instead of chlorine.
N-(4-Methylpyrimidin-5-yl)-N-ethylisonicotinamide: Contains a methyl group at the 4-position.
N-(4-Bromopyrimidin-5-yl)-N-ethylisonicotinamide: Features a bromine atom at the 4-position.
Uniqueness
N-(4-Chloropyrimidin-5-yl)-N-ethylisonicotinamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
873686-91-0 |
|---|---|
Molekularformel |
C12H11ClN4O |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
N-(4-chloropyrimidin-5-yl)-N-ethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H11ClN4O/c1-2-17(10-7-15-8-16-11(10)13)12(18)9-3-5-14-6-4-9/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VGNROFKTNWOXOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CN=CN=C1Cl)C(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



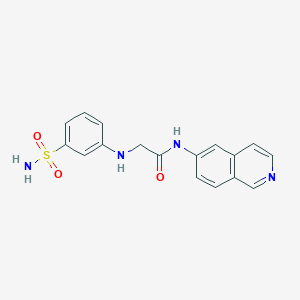
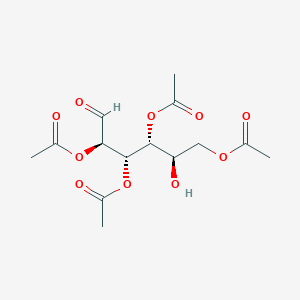

![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)
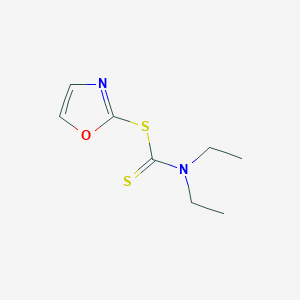
![Furan, 2-[(methylsulfonyl)methyl]-5-nitro-](/img/structure/B12911810.png)
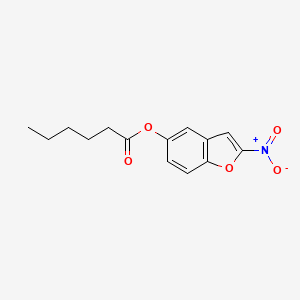
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)
